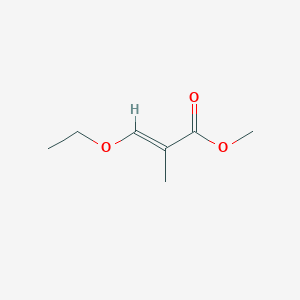
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate is an organic compound with the molecular formula C7H12O3. It is an ester derived from the reaction of methanol and ethyl acetoacetate. This compound is characterized by its ethoxy and methyl groups attached to a propenoate backbone, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate can be synthesized through various methods. One common approach involves the esterification of ethyl acetoacetate with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH3COCH2COOCH2CH3+CH3OH→CH3COCH2COOCH3+CH3CH2OH
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. These methods allow for large-scale production with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical agents.
Industry: Acts as a precursor in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of methyl (2E)-3-ethoxy-2-methylprop-2-enoate involves its reactivity as an ester. The compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions it participates in, such as nucleophilic attack on the carbonyl carbon.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2E)-3-methoxy-2-methylprop-2-enoate
- Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate
- Methyl (2E)-3-ethoxy-2-ethylprop-2-enoate
Uniqueness
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate is unique due to its specific combination of ethoxy and methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications where specific functional group interactions are required.
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl (E)-3-ethoxy-2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-10-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+ |
InChI-Schlüssel |
RKFXXSSAWMKITB-AATRIKPKSA-N |
Isomerische SMILES |
CCO/C=C(\C)/C(=O)OC |
Kanonische SMILES |
CCOC=C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


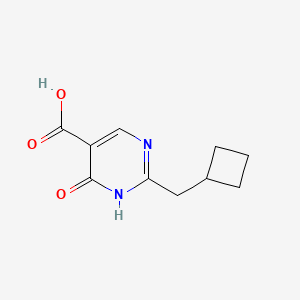
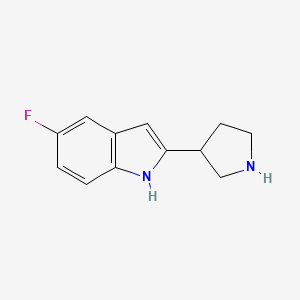
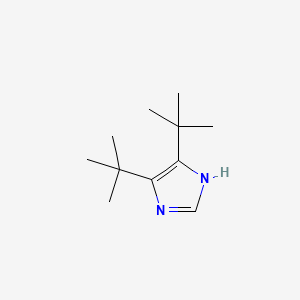
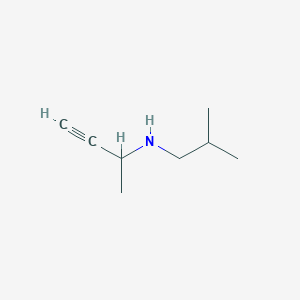

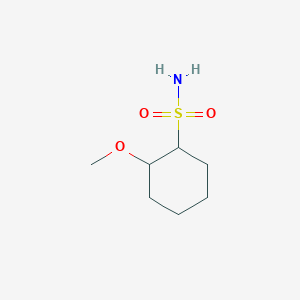

![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)

![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
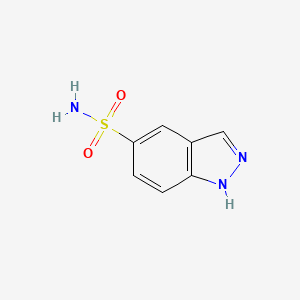
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)
![1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13204306.png)
![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13204307.png)
